molecular formula C14H19NO3 B13903305 benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

Cat. No.: B13903305
M. Wt: 249.30 g/mol
InChI Key: OAWJJFYEWGRHNA-AAEUAGOBSA-N
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Description

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a heterocyclic compound that features a piperidine ring substituted with a benzyl group, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation reactions.

    Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl bromide and a base.

    Esterification: The carboxylate ester is formed through an esterification reaction involving the corresponding carboxylic acid and an alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13-/m0/s1

InChI Key

OAWJJFYEWGRHNA-AAEUAGOBSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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